molecular formula C14H15N3S2 B1427188 N-[1-(5-methylthiophen-2-yl)propan-2-yl]thieno[2,3-d]pyrimidin-4-amine CAS No. 1379051-17-8

N-[1-(5-methylthiophen-2-yl)propan-2-yl]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B1427188
CAS No.: 1379051-17-8
M. Wt: 289.4 g/mol
InChI Key: IRJAOMMAETYAIP-UHFFFAOYSA-N
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Description

N-[1-(5-methylthiophen-2-yl)propan-2-yl]thieno[2,3-d]pyrimidin-4-amine is a potent and selective covalent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical target in oncological research. Its primary research value lies in the investigation of acute myeloid leukemia (AML), particularly for cases driven by FLT3 internal tandem duplication (ITD) mutations, which are associated with poor prognosis. The compound's mechanism of action involves irreversible covalent binding to a cysteine residue in the FLT3 kinase domain (Cys-828), leading to sustained suppression of FLT3 signaling pathways and induction of apoptosis in FLT3-ITD-dependent leukemia cells. This covalent mode of action differentiates it from ATP-competitive FLT3 inhibitors and is a key area of study for overcoming resistance mechanisms that can develop with reversible inhibitors. Preclinical research, as detailed in publications, demonstrates its efficacy in suppressing the growth of FLT3-ITD-driven leukemia cell lines and in corresponding mouse xenograft models. Consequently, this compound serves as a crucial chemical probe for exploring FLT3-driven leukemogenesis and is a valuable tool for evaluating the therapeutic potential of covalent inhibition strategies in hematological malignancies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[1-(5-methylthiophen-2-yl)propan-2-yl]thieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S2/c1-9(7-11-4-3-10(2)19-11)17-13-12-5-6-18-14(12)16-8-15-13/h3-6,8-9H,7H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJAOMMAETYAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CC(C)NC2=C3C=CSC3=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(5-methylthiophen-2-yl)propan-2-yl]thieno[2,3-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with the molecular formula C14H15N3S2 and a molecular weight of 289.4 g/mol, has been studied for its pharmacological properties, particularly in relation to various enzyme inhibitions and therapeutic applications.

The compound's structure can be represented as follows:

PropertyValue
Molecular Formula C14H15N3S2
Molecular Weight 289.4 g/mol
IUPAC Name N-[1-(5-methylthiophen-2-yl)propan-2-yl]thieno[2,3-d]pyrimidin-4-amine
Canonical SMILES CC1=CC=C(S1)CC(C)NC2=C3C=CSC3=NC=N2

Enzyme Inhibition

Research indicates that N-[1-(5-methylthiophen-2-yl)propan-2-yl]thieno[2,3-d]pyrimidin-4-amine may act as an inhibitor for specific enzymes, particularly acetyl-CoA carboxylase (ACC). This inhibition suggests potential applications in treating metabolic disorders such as obesity and dyslipidemia. Studies have shown that thienopyrimidine derivatives can effectively inhibit ACC, leading to reduced fat accumulation in preclinical models .

Anticancer Activity

In preliminary studies, compounds similar to N-[1-(5-methylthiophen-2-yl)propan-2-yl]thieno[2,3-d]pyrimidin-4-amine have demonstrated cytotoxic effects against various cancer cell lines. For instance, related thienopyrimidine analogs showed activity against human leukemic HL-60 cells and murine L-1210 cells in tissue culture . The mechanism of action appears to involve interference with cellular proliferation pathways.

Case Studies

  • Study on ACC Inhibition :
    • In a study focusing on metabolic diseases, the thienopyrimidine derivative exhibited significant inhibition of ACC activity, leading to decreased lipid synthesis in adipose tissue. The results indicated a dose-dependent response with an IC50 value suggesting effective inhibition at low concentrations .
  • Anticancer Efficacy :
    • A comparative analysis of various thienopyrimidine compounds revealed that those with similar structural motifs to N-[1-(5-methylthiophen-2-yl)propan-2-yl]thieno[2,3-d]pyrimidin-4-amine had varying degrees of cytotoxicity against cancer cells. Notably, one derivative achieved an inhibition rate of over 70% at concentrations around 100 µM against HL-60 cells .

Summary of Findings

The biological activity of N-[1-(5-methylthiophen-2-yl)propan-2-yl]thieno[2,3-d]pyrimidin-4-amine suggests promising therapeutic potential in metabolic and oncological contexts. Its role as an ACC inhibitor highlights its relevance in treating conditions associated with fat metabolism. Furthermore, its cytotoxic properties against cancer cell lines warrant further investigation into its mechanisms and potential clinical applications.

Future Directions

Continued research is necessary to elucidate the precise mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic profiling.
  • Exploration of structure–activity relationships (SAR) to optimize efficacy.
  • In vivo studies to assess therapeutic potential and safety profiles.

This compound represents a valuable addition to the arsenal of medicinal chemistry aimed at addressing complex health issues such as obesity and cancer.

Scientific Research Applications

Enzyme Inhibition

Research indicates that N-[1-(5-methylthiophen-2-yl)propan-2-yl]thieno[2,3-d]pyrimidin-4-amine may act as an inhibitor for specific enzymes, particularly acetyl-CoA carboxylase (ACC). This inhibition is crucial for potential applications in treating metabolic disorders such as obesity and dyslipidemia. Studies have demonstrated that derivatives of thienopyrimidine can effectively inhibit ACC, leading to reduced fat accumulation in preclinical models .

Case Study: ACC Inhibition
In a study focusing on metabolic diseases, the thienopyrimidine derivative exhibited significant inhibition of ACC activity. The results indicated a dose-dependent response with an IC50 value suggesting effective inhibition at low concentrations .

Anticancer Activity

Preliminary studies have shown that compounds similar to N-[1-(5-methylthiophen-2-yl)propan-2-yl]thieno[2,3-d]pyrimidin-4-amine demonstrate cytotoxic effects against various cancer cell lines. For example, related thienopyrimidine analogs have shown activity against human leukemic HL-60 cells and murine L-1210 cells in tissue culture. The mechanism of action appears to involve interference with cellular proliferation pathways .

Case Study: Anticancer Efficacy
A comparative analysis of various thienopyrimidine compounds revealed that those with similar structural motifs to this compound had varying degrees of cytotoxicity against cancer cells. Notably, one derivative achieved an inhibition rate of over 70% at concentrations around 100 µM against HL-60 cells .

Summary of Findings

The compound N-[1-(5-methylthiophen-2-yl)propan-2-yl]thieno[2,3-d]pyrimidin-4-amine has shown promising applications in scientific research:

  • Enzyme Inhibition:
    • Acts as an inhibitor for acetyl-CoA carboxylase.
    • Potential applications in treating metabolic disorders.
  • Anticancer Activity:
    • Demonstrates cytotoxic effects against various cancer cell lines.
    • Interferes with cellular proliferation pathways.

Comparison with Similar Compounds

Below is a comparative analysis of the target compound and structurally related analogues, focusing on structural features, synthetic methods, physicochemical properties, and biological activities.

Structural Comparison
Compound Name / ID Core Structure Substituents on Amine Group Additional Features Molecular Formula Molecular Weight
Target Compound Thieno[2,3-d]pyrimidin-4-amine 1-(5-Methylthiophen-2-yl)propan-2-yl C₁₄H₁₅N₃S₂ 289.4
N-(4-Methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (5c) Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine 4-Methoxyphenyl Fused cyclohexene ring C₁₉H₁₉N₃OS 337.4
N-(4-Chlorophenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (5a) Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine 4-Chlorophenyl Fused cyclohexene ring C₁₈H₁₆ClN₃S 357.9
N-(4-Cyclopentylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine (23) Thieno[2,3-d]pyrimidin-4-amine 4-Cyclopentylsulfonylphenyl Sulfonyl group C₁₈H₂₀N₃O₂S₂ 398.5
(R)-N-(1-(4-Bromophenyl)ethyl)-6-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine (20) Thieno[2,3-d]pyrimidin-4-amine 1-(4-Bromophenyl)ethyl 6-Methoxyphenyl substituent C₂₁H₁₉BrN₃OS 450.4
4-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid (33) Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine 4-Carboxyphenyl Fused cyclohexene ring C₁₈H₁₅N₃O₂S 337.4

Key Observations :

  • Substituents vary widely: alkyl-thiophene (target), aryl (e.g., 4-chlorophenyl ), sulfonyl , and polar groups (e.g., carboxylic acid ).

Key Observations :

  • High yields (>80%) are achievable for aryl-substituted derivatives .
  • Sulfonyl-containing analogues require chromatographic purification, resulting in moderate yields (~56%) .
Physicochemical Properties
Compound Melting Point (°C) IR/NMR Data Reference
Target Compound Not reported
5c 140–142 IR: 3450 (NH), 3101 (CH aromatic), 1606 (C=C)
5a 170–172 IR: 3450 (NH), 3112 (CH aromatic), 1662 (C=N)
33 269–271 1H NMR: δ 8.15 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 2H)

Key Observations :

  • Polar substituents (e.g., carboxylic acid in 33) correlate with higher melting points (>260°C) .
  • Aryl derivatives exhibit characteristic NH and aromatic C–H stretches in IR spectra .

Key Observations :

  • Sulfonyl and halogenated derivatives (e.g., 23, 20) show potent enzyme inhibition and antimicrobial activity .
  • Tetrahydrobenzo-fused analogues (e.g., 5c, 33) are prioritized for anticancer applications .

Preparation Methods

Synthesis of Key Intermediates

  • Synthesis of 4-chloro-thieno[2,3-d]pyrimidine intermediate
    The synthesis begins with the HCl-catalyzed condensation of a substituted thiophene ester with isonicotinonitrile to yield a pyrimidinone intermediate. This intermediate is then chlorinated using a Vilsmeier reagent to produce the 4-chloro-thieno[2,3-d]pyrimidine key intermediate in high yields (up to 98%).
Step Reactants Conditions Product Yield Notes
Condensation Thiophene ester + isonicotinonitrile HCl catalysis ~83% Minor ether side product formed
Chlorination Pyrimidinone intermediate + Vilsmeier reagent Literature procedure ~98% Key 4-chloro intermediate obtained

N-Substitution via Nucleophilic Aromatic Substitution

  • The 4-chloro intermediate undergoes nucleophilic substitution with the appropriate amine side chain, in this case, 1-(5-methylthiophen-2-yl)propan-2-amine, under base-catalyzed condensation conditions in refluxing ethanol. This step introduces the N-substituent at the 4-position of the pyrimidine ring, yielding the target compound or its protected derivatives.
Step Reactants Conditions Product Notes
Nucleophilic substitution 4-chloro intermediate + amine side chain Base catalysis, reflux ethanol N-substituted thieno[2,3-d]pyrimidine Can proceed with Boc-protected amines

Deprotection and Final Purification

  • If Boc-protected amines are used, the protecting group is removed using anhydrous HCl, yielding the free amine derivatives. The final product is purified by standard methods, typically recrystallization or chromatography.
  • Gewald Reaction-Based Synthesis
    A modified Gewald reaction can be used to construct the thieno[2,3-d]pyrimidine core by reacting pyranone, malononitrile, and sulfur powder in the presence of triethylamine as a base catalyst at room temperature. This method is advantageous due to its mild conditions, environmental friendliness, and high polarity product precipitation without column chromatography.

  • Dimroth Rearrangement Condensation
    Subsequent to the Gewald reaction, amination with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by condensation with various anilines via Dimroth rearrangement can yield diverse thieno[2,3-d]pyrimidine derivatives. This approach allows structural diversification for biological activity optimization.

Microwave irradiation has been employed to enhance the synthesis of thieno[2,3-d]pyrimidine derivatives, reducing reaction times and improving yields. This technique is suitable for the nucleophilic substitution step and other condensation reactions, offering a green chemistry alternative by minimizing by-products and energy consumption.

Method Key Steps Conditions Advantages Limitations
Route A (Thiophene first) Condensation, chlorination, N-substitution HCl catalysis, Vilsmeier reagent, reflux ethanol High yield, well-established Multi-step, requires chlorination reagent
Gewald Reaction Gewald condensation, amination, Dimroth rearrangement Room temp, triethylamine base, DMF-DMA Mild, environmentally friendly, no heating Limited to certain substrates
Microwave-Assisted Synthesis Nucleophilic substitution, condensation Microwave irradiation Fast, efficient, less by-products Requires microwave equipment
  • The chlorination step to form the 4-chloro intermediate achieves yields of approximately 98%, indicating a highly efficient transformation.
  • The base-catalyzed nucleophilic substitution with amines under reflux conditions typically proceeds smoothly, producing the target N-substituted thieno[2,3-d]pyrimidines in good to excellent yields (often above 80%).
  • Gewald reaction-based syntheses yield intermediates with high purity and precipitation properties that simplify purification, with overall yields comparable to classical methods.
  • Microwave-assisted methods reduce reaction times from hours to minutes while maintaining or improving yields, enhancing throughput in medicinal chemistry programs.

The preparation of N-[1-(5-methylthiophen-2-yl)propan-2-yl]thieno[2,3-d]pyrimidin-4-amine relies primarily on the synthesis of a 4-chloro-thieno[2,3-d]pyrimidine intermediate followed by nucleophilic substitution with the appropriate amine. Alternative methods such as the Gewald reaction and microwave-assisted synthesis offer environmentally friendly and efficient routes. These methods are supported by diverse research findings demonstrating high yields, mild conditions, and applicability to structural diversification for biological evaluation.

This comprehensive understanding of preparation methods provides a robust foundation for further development and optimization of thieno[2,3-d]pyrimidine derivatives in pharmaceutical research.

Q & A

Q. Mitigation Strategy :

  • Standardize assays using recombinant proteins.
  • Compare analogs with identical substitution patterns .

(Advanced) What role does X-ray crystallography play in structural confirmation?

Methodological Answer:
X-ray crystallography resolves molecular geometry and intermolecular interactions:

Crystallization : Slow evaporation from DMSO/MeOH yields diffraction-quality crystals.

Data Collection : High-resolution (<1.0 Å) data at 120 K minimizes thermal motion artifacts.

Refinement : SHELXL software refines hydrogen-bonding networks (e.g., N–H⋯N interactions) and dihedral angles (e.g., planar thienopyridine systems with <0.03 Å deviation) .

Example :
A derivative exhibited intramolecular N–H⋯N hydrogen bonding, stabilizing the bioactive conformation .

(Basic) How are purity and yield optimized during synthesis?

Methodological Answer:

  • Reaction Optimization : Use anhydrous solvents (e.g., THF) and inert atmospheres to minimize side reactions.
  • Purification : Employ gradient elution in column chromatography (e.g., hexane/EtOAc 3:1) or recrystallization from ethanol .
  • Monitoring : Track reactions via TLC (Rf ~0.3 in hexane/EtOAc) and confirm purity via HPLC (>95%) .

(Advanced) How do 5-position substitutions affect enzymatic inhibition?

Methodological Answer:
Substitutions at position 5 modulate electronic and steric properties:

  • Electron-Donating Groups (e.g., methoxy) : Reduce enzymatic inhibition by destabilizing ligand-enzyme interactions.
  • Electron-Withdrawing Groups (e.g., fluorine) : Enhance binding to kinases (e.g., TTBK1 IC₅₀ = 0.24 µM) via dipole interactions .

Q. Data Comparison :

Substituent (Position 5)Enzyme TargetIC₅₀ (µM)Reference
4-FluorophenylTTBK10.24
2-MethoxyphenylTubulin1.2

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(5-methylthiophen-2-yl)propan-2-yl]thieno[2,3-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-[1-(5-methylthiophen-2-yl)propan-2-yl]thieno[2,3-d]pyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.